molecular formula C21H23N5O4S2 B2454037 4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide CAS No. 942010-66-4

4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Cat. No.: B2454037
CAS No.: 942010-66-4
M. Wt: 473.57
InChI Key: NYNMXTHCNKBLOS-UHFFFAOYSA-N
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Description

4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a thiazole ring, a urea moiety, and a sulfamoylphenethyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under basic conditions.

    Introduction of the Urea Moiety: The urea group is introduced by reacting an isocyanate with an amine. In this case, m-tolyl isocyanate can be reacted with an appropriate amine derivative.

    Attachment of the Sulfamoylphenethyl Group: This step involves the sulfonation of a phenethylamine derivative followed by coupling with the thiazole-urea intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the urea and sulfamoyl groups, potentially converting them into amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the urea group can produce an amine.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of inhibitors for specific enzymes or as ligands for receptor studies.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(o-tolyl)ureido)thiazole-5-carboxamide: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.

    4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(phenyl)ureido)thiazole-5-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

The uniqueness of 4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the meta-tolyl group, in particular, can affect the compound’s binding affinity and selectivity for certain targets, distinguishing it from its analogs.

Properties

IUPAC Name

4-methyl-2-[(3-methylphenyl)carbamoylamino]-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S2/c1-13-4-3-5-16(12-13)25-20(28)26-21-24-14(2)18(31-21)19(27)23-11-10-15-6-8-17(9-7-15)32(22,29)30/h3-9,12H,10-11H2,1-2H3,(H,23,27)(H2,22,29,30)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNMXTHCNKBLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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